Fitc-FA-FMK

Apoptosis Caspase Selectivity Intrinsic Pathway

Fitc-FA-FMK is a cGMP-manufactured, FITC-conjugated dipeptide inhibitor that uniquely targets both effector caspases (2, 3, 6, 7) and lysosomal cathepsins (B, L, S, K) via its FA-FMK warhead. This dual selectivity, combined with direct fluorescence detection, eliminates secondary reagents and reduces assay time by 50% versus biotin-streptavidin methods. Procurement teams choose this ≥95% pure reagent to discriminate apoptotic from lysosomal death pathways in a single high-throughput step, ensuring data reproducibility for IND/NDA submissions.

Molecular Formula C35H30FN3O6S
Molecular Weight 639.6984
Cat. No. B1574922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFitc-FA-FMK
Molecular FormulaC35H30FN3O6S
Molecular Weight639.6984
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fitc-FA-FMK: A Fluorescent-Labeled Irreversible Inhibitor for Cysteine Protease Detection


Fitc-FA-FMK is a fluorescein isothiocyanate (FITC)-conjugated, cell-permeable, irreversible inhibitor that targets a broad range of cysteine proteases, including effector caspases (2, 3, 6, 7, and partially 9) and lysosomal cathepsins (B, L, S, K, cruzain, and papain) . The compound combines a phenylalanine-alanine (FA) dipeptide recognition motif with a fluoromethyl ketone (FMK) warhead for covalent, irreversible binding to the active-site cysteine residue of target proteases . The covalently attached FITC tag enables direct fluorescence detection via flow cytometry, fluorescence microscopy, or plate readers without requiring secondary antibodies or additional amplification steps . This reagent is supplied at ≥95% purity and is soluble in DMSO for use in live-cell and in vitro assays .

Why Fitc-FA-FMK Cannot Be Simply Replaced by Other FMK-Based Caspase or Cathepsin Inhibitors


The phenylalanine-alanine (FA) dipeptide motif in Fitc-FA-FMK confers a unique, hybrid inhibition profile that distinguishes it from all other commercially available fluorochrome-labeled FMK reagents. Unlike pan-caspase inhibitors (e.g., FITC-VAD-FMK), which preferentially label a broad family of caspases, Fitc-FA-FMK selectively targets effector caspases (2, 3, 6, 7) while largely sparing initiator caspases 8 and 10 [1]. Conversely, unlike tetrapeptide inhibitors that are highly specific for a single caspase (e.g., FITC-IETD-FMK for caspase-8, FITC-LEHD-FMK for caspase-9), Fitc-FA-FMK also irreversibly inhibits multiple lysosomal cathepsins, including cathepsins B, L, S, and K . This dual targeting profile—effector caspases plus cathepsins—makes simple substitution impossible when the experimental objective is to discriminate between protease families, distinguish apoptotic from lysosomal cell death pathways, or use a matched negative control (e.g., Biotin-FA-FMK) that shares the FA-FMK warhead but differs in detection modality [2].

Fitc-FA-FMK: Quantitative Performance Evidence vs. Analogous Fluorescent Probes


Selectivity Profile: FA-FMK Sparing of Initiator Caspases 8/10 Compared to Pan-Caspase VAD-FMK

The FA-FMK warhead (common to both Z-FA-FMK and FITC-FA-FMK) selectively inhibits effector caspases while failing to affect initiator caspases 8 and 10, a property not shared by the pan-caspase inhibitor Z-VAD-FMK [1]. In vitro assays with purified recombinant caspases demonstrated that Z-FA-fmk (the non-fluorescent parent compound) inhibited caspase-2, -3, -6, and -7, whereas initiator caspases 8 and 10 were completely unaffected (no inhibition detected) [1]. The same study showed that Z-VAD-fmk, by contrast, inhibits both effector and initiator caspases non-selectively [1].

Apoptosis Caspase Selectivity Intrinsic Pathway

Target Protease Range: FA-FMK Inhibits Cathepsins, Unlike Caspase-Specific Tetrapeptide Probes

The FA-FMK moiety inhibits lysosomal cathepsins in addition to effector caspases, a property absent in highly selective caspase probes such as FITC-IETD-FMK (caspase-8 specific) or FITC-DEVD-FMK (caspase-3/7 specific) [1][2]. Z-FA-FMK (the parent compound) has been shown to potently inhibit cathepsins B, L, S, and K, with reported IC50 values for cathepsin K (human) as low as 0.2 nM . In contrast, tetrapeptide FMK inhibitors (e.g., Z-DEVD-FMK) are engineered for narrow caspase selectivity and exhibit negligible cathepsin inhibition under identical assay conditions [2].

Cathepsin Cysteine Protease Lysosomal Cell Death

Detection Modality: Direct FITC Fluorescence vs. Biotin-Streptavidin Amplification in Biotin-FA-FMK

FITC-FA-FMK enables direct fluorescence readout (Ex/Em ~495/519 nm) without secondary reagents, whereas its biotinylated counterpart (Biotin-FA-FMK) requires an additional streptavidin-conjugated fluorophore step for detection [1]. This eliminates the need for washing steps and reduces assay time by approximately 30-60 minutes compared to two-step biotin-streptavidin protocols . Additionally, Biotin-FA-FMK does not inhibit caspase activity in intact cells and is used primarily as a negative control for the FMK warhead, not as a standalone detection reagent [1].

Flow Cytometry Fluorescence Microscopy Label-Free Detection

Cell Permeability: FA-FMK Conjugate Retains Passive Diffusion Comparable to VAD-FMK Scaffold

The FA-FMK scaffold, like other short dipeptide FMK inhibitors, demonstrates efficient passive diffusion across intact plasma membranes, allowing labeling of intracellular proteases in live, unfixed cells without the need for permeabilization agents . This property is shared with the widely used VAD-FMK scaffold (FITC-VAD-FMK), which has been validated in numerous cell types for in situ caspase detection [1]. The cell-permeability of the FA-FMK moiety is retained upon FITC conjugation, as the fluorophore is attached at the N-terminus and does not interfere with the hydrophobic character required for membrane passage .

Live-Cell Imaging In Situ Labeling Cell-Permeable Inhibitor

Chemical Purity and Batch-to-Batch Reproducibility: ≥95% Specification with cGMP-Grade Manufacturing

FITC-FA-FMK is manufactured under cGMP-compliant conditions and supplied with a purity specification of ≥95% as verified by HPLC and mass spectrometry . This level of quality control exceeds that of many research-grade alternatives, such as custom-synthesized FMK probes or lower-cost generics, which may exhibit purity variations of 5-10% that introduce significant batch-to-batch variability in quantitative fluorescence assays . The availability of a Certificate of Analysis (COA) upon request further supports regulatory documentation for IND/NDA submissions .

Quality Control GMP Manufacturing Reproducible Research

Best-Fit Research and Industrial Application Scenarios for Fitc-FA-FMK


Differentiating Intrinsic vs. Extrinsic Apoptotic Pathways in Live-Cell Flow Cytometry

FITC-FA-FMK labels active effector caspases (2, 3, 6, 7) while sparing initiator caspases 8 and 10, as established by the selectivity profile of the FA-FMK warhead [1]. This property makes it the ideal probe for flow cytometry experiments designed to distinguish apoptosis mediated by the mitochondrial (intrinsic) pathway from that triggered by death receptor (extrinsic) activation. In contrast, FITC-VAD-FMK cannot make this distinction because it labels both initiator and effector caspases indiscriminately [1].

Simultaneous Detection of Caspase- and Cathepsin-Dependent Cell Death in Lysosomal Permeabilization Studies

Because the FA-FMK moiety irreversibly inhibits both effector caspases and lysosomal cathepsins (B, L, S, K) [1], FITC-FA-FMK uniquely enables single-probe, live-cell imaging or flow cytometry to capture cross-talk between apoptotic and lysosomal cell death pathways. This dual labeling is not achievable with caspase-specific tetrapeptide probes such as FITC-IETD-FMK or FITC-DEVD-FMK, which exhibit negligible cathepsin inhibition .

High-Throughput Screening Assays Requiring Minimal Workflow Steps and Direct Fluorescence Readout

The direct FITC conjugation of FITC-FA-FMK eliminates the need for secondary detection reagents, reducing assay time by approximately 50% compared to two-step biotin-streptavidin protocols [1]. This streamlined workflow—single incubation, one wash, immediate plate reader or flow cytometry analysis—makes FITC-FA-FMK particularly suited for high-throughput screening campaigns where minimizing liquid handling steps and reducing cell loss are critical for assay robustness [1].

cGMP-Compliant Probe Production for Preclinical and IND-Enabling Pharmacology Studies

FITC-FA-FMK is manufactured under cGMP conditions with a certified purity of ≥95% and a documented Certificate of Analysis [1]. This quality standard supports its use in regulated preclinical studies where reagent traceability and batch-to-batch consistency are mandatory for IND/NDA submissions, distinguishing it from research-grade alternatives lacking defined purity specifications or cGMP provenance [1].

Quote Request

Request a Quote for Fitc-FA-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.